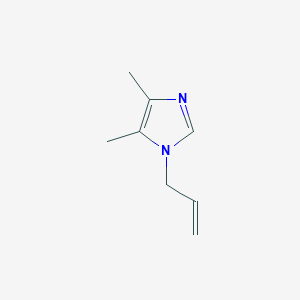

1-Allyl-4,5-dimethyl-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4,5-dimethyl-1-prop-2-enylimidazole |

InChI |

InChI=1S/C8H12N2/c1-4-5-10-6-9-7(2)8(10)3/h4,6H,1,5H2,2-3H3 |

InChI Key |

RVDOTMBBIKZOIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Allyl 4,5 Dimethyl Imidazole and Its Derivatives

Precursor Synthesis: 4,5-Dimethyl-1H-imidazole Generation

The generation of 4,5-dimethyl-1H-imidazole is a critical first step, and various synthetic routes have been established for its efficient production.

The synthesis of the 4,5-dimethyl-1H-imidazole core can be achieved through several established methods, primarily involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and an ammonia (B1221849) source.

One of the most common methods is a variation of the Debus-Radziszewski imidazole (B134444) synthesis. This approach involves a one-pot reaction between 2,3-butanedione (B143835) (a 1,2-dicarbonyl compound), an aldehyde (typically formaldehyde (B43269) or its equivalent), and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). zenodo.org In this reaction, the three components condense to form the imidazole ring.

Another established route involves the condensation of α-hydroxyiminoketones with primary amines and formaldehyde. uzh.ch This method is versatile and has been used to prepare various 1-substituted-4,5-dimethylimidazole derivatives. uzh.chbeilstein-journals.org For the synthesis of the direct precursor, 4,5-dimethyl-1H-imidazole, ammonia would serve as the primary amine.

A notable method utilizes urotropine (hexamethylenetetramine) as a source for the methylene-bridge (equivalent to formaldehyde) and ammonia. organic-chemistry.org The reaction of a 1,2-diketone like 2,3-butanedione with urotropine in the presence of ammonium acetate provides a direct route to 4,5-disubstituted imidazoles. organic-chemistry.org

Table 1: Comparison of Established Synthetic Routes for 4,5-Dimethyl-1H-imidazole

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Radziszewski-Type Synthesis | 2,3-Butanedione, Aldehyde, Ammonium Acetate | One-pot synthesis; versatile for various substitutions. | zenodo.org |

| From α-Hydroxyiminoketones | α-Hydroxyiminoketone, Primary Amine, Formaldehyde | Useful for preparing 1-substituted derivatives. | uzh.chbeilstein-journals.org |

| Urotropine Method | 1,2-Diketone, Urotropine, Ammonium Acetate | Urotropine acts as a formaldehyde and ammonia source. | organic-chemistry.org |

Efficiency in chemical synthesis is paramount, leading to research focused on optimizing reaction conditions to improve yields, reduce reaction times, and simplify procedures.

A significant optimization is the use of microwave-assisted synthesis. For the reaction involving 1,2-diketones and urotropine, a solventless, microwave-assisted approach has been shown to be fast and efficient, yielding high-purity products and eliminating the need for traditional solvents. organic-chemistry.org This method often involves creating a paste-like medium with acetic acid, which generates catalytic hot spots under microwave irradiation. organic-chemistry.org

Further optimization involves conducting the synthesis at ambient temperatures. A facile protocol for synthesizing 2-substituted-4,5-dimethyl imidazole derivatives has been developed that proceeds at room temperature with vigorous stirring for 1-2 hours, achieving yields between 65-82%. zenodo.org This approach, using glacial acetic acid as a catalyst, represents a significant improvement over methods requiring heat and refluxing conditions. zenodo.org

Table 2: Optimization Strategies for 4,5-Dimethyl-1H-imidazole Synthesis

| Strategy | Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, Acetic Acid, Microwave Irradiation | Rapid reaction times, high purity, environmentally friendly. | organic-chemistry.org |

| Ambient Temperature Synthesis | Room temperature, Glacial Acetic Acid catalyst, 1-2 hours | Energy efficient, simplified setup, good yields (65-82%). | zenodo.org |

N-Allylation Strategies for 1-Allyl-4,5-dimethyl-imidazole Synthesis

Once the 4,5-dimethyl-1H-imidazole precursor is obtained, the final step is the introduction of the allyl group onto one of the ring's nitrogen atoms.

Direct N-allylation is a common and straightforward method for synthesizing the target compound. This can be achieved through classical alkylation with allyl halides or through more modern, catalyst-free approaches.

The most conventional method for N-allylation is the reaction of the imidazole precursor with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the allyl halide.

The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the imidazole, making the nitrogen a more potent nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) being commonly employed. The selection of base and solvent can influence the reaction rate and yield. acs.org

Table 3: Typical Conditions for N-Alkylation of Imidazoles with Allyl Halides

| Parameter | Examples | Purpose | Reference |

|---|---|---|---|

| Allyl Halide | Allyl Bromide, Allyl Chloride | Source of the allyl group. | beilstein-journals.org |

| Base | NaH, K2CO3, KOH | Deprotonates the imidazole N-H to increase nucleophilicity. | acs.orgevitachem.com |

| Solvent | DMF, Acetonitrile, THF, Diglyme | Provides a medium for the reaction. | acs.org |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction. | acs.org |

Recent advancements in organic synthesis have led to the development of metal catalyst-free methods for N-allylation, offering greener and often more efficient alternatives. One such prominent method involves the reaction of imidazoles with Morita–Baylis–Hillman (MBH) alcohols or acetates. beilstein-journals.orgnih.gov

This approach facilitates a highly α-regioselective N-nucleophilic allylic substitution. beilstein-journals.org The reaction between an imidazole derivative and a cyclic MBH acetate can be carried out in refluxing toluene (B28343), affording the N-allyl-substituted imidazole in good yields without the need for any metal catalyst or additive. nih.gov For instance, the reaction of imidazole with a primary cyclic MBH acetate in refluxing toluene for 24 hours can result in an 82% yield of the N-allylated product. nih.gov This methodology presents a significant advantage by avoiding potentially toxic and expensive metal catalysts. beilstein-journals.orgbeilstein-archives.org

Table 4: Metal Catalyst-Free N-Allylation of Imidazole with MBH Adducts

| Substrate | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | Cyclic MBH Acetate (primary) | Toluene | Reflux, 24h | 82% | nih.gov |

| Imidazole | Cyclic MBH Acetate (five-membered) | Toluene | Reflux | 65% | nih.gov |

Trans-N-Alkylation Methodologies

Trans-N-alkylation offers a strategic approach to introduce or exchange N-substituents on the imidazole ring, providing access to derivatives that may be difficult to synthesize directly. This method is particularly valuable for creating complex and highly functionalized imidazoles. nih.govnih.gov

A notable strategy involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This approach allows for selective N3-alkylation of a protected imidazole, followed by deprotection of the SEM group to yield the desired N-alkylated product. nih.govnih.gov This "trans-N-alkylation" process enables regioselective alkylation, which is crucial for building specific isomers of complex imidazole derivatives. nih.govnih.gov

Green Chemistry Approaches in N-Allylation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the N-allylation of imidazoles, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents.

One such approach involves the use of Morita-Baylis-Hillman (MBH) alcohols and acetates as allylating agents. beilstein-journals.org This method allows for the N-allylation of imidazoles in refluxing toluene without the need for a metal catalyst, affording N-substituted imidazole derivatives in good yields. beilstein-journals.org Another sustainable method utilizes a continuous flow process where imidazole and an alcohol react over an acidic zeolite catalyst at high temperatures. This process boasts high conversion and selectivity with water as the only byproduct, highlighting its high atom economy. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique for N-alkylation reactions. univpancasila.ac.id This method often leads to shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent. For instance, the N-alkylation of 1-benzyl-4,5-dimethylimidazole (B8694871) with benzyl (B1604629) chloride has been achieved in nearly quantitative yield after just 5 minutes of microwave irradiation. nih.gov

Table 1: Green N-Allylation Methodologies for Imidazoles

| Methodology | Allylating Agent/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free N-Allylation | Morita-Baylis-Hillman (MBH) Alcohols/Acetates | Refluxing Toluene | Metal-free, good yields | beilstein-journals.org |

| Continuous Flow Process | Alcohol over Acidic Zeolite | High temperature (>300°C) and pressure | High conversion and selectivity, high atom economy | researchgate.net |

| Microwave-Assisted Synthesis | Benzyl Chloride (example) | Microwave irradiation (5 min) | Rapid reaction, high yield | nih.gov |

Regioselective Functionalization of the Imidazole Core in this compound Derivatives

The ability to selectively introduce functional groups at specific positions on the imidazole ring is critical for tuning the properties of the resulting molecules. Several strategies have been developed for the regioselective functionalization of this compound and related derivatives.

Selective Metalation Strategies (e.g., Lithiation, Magnesiation)

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org The choice of the metalating agent and reaction conditions can dictate the position of metalation. For instance, sterically hindered metal-amide bases like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) derived from magnesium and zinc have proven effective for the regioselective metalation of various heteroarenes. nih.govrsc.orguni-muenchen.de These bases can direct deprotonation to a specific position, which can then be quenched with an electrophile to introduce a new functional group. organic-chemistry.orgnih.gov The use of organolithium bases in deep eutectic solvents has also been shown to control the chemoselectivity between directed ortho-metalation and nucleophilic acyl substitution. rsc.org

Directed Ortho-Metalation (DoM) Guided Functionalization

Directed ortho-metalation (DoM) is a specific type of metalation where a directing metalation group (DMG) on the aromatic ring guides an organolithium reagent to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species then reacts with an electrophile. wikipedia.org While traditionally applied to systems like anisole, this strategy can be adapted for heterocyclic compounds. wikipedia.orgharvard.edu The directing group, often a Lewis basic moiety, coordinates to the lithium cation, facilitating deprotonation at the proximal ortho-position. baranlab.org This method offers high regioselectivity, favoring ortho-substitution over the mixture of ortho- and para-products often seen in classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is susceptible to electrophilic attack, typically at the C4 or C5 positions, due to the formation of a stable resonance intermediate. uobabylon.edu.iq If these positions are occupied, as in this compound, electrophilic substitution can be directed to the C2 position. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iq For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net

Synthesis and Transformation of this compound N-Oxide Derivatives

Imidazole N-oxides are versatile synthetic intermediates that can undergo a variety of transformations. nih.gov 1-Allyl-4,5-dimethyl-1H-imidazole N-oxide has been synthesized and serves as a precursor for further functionalization. researchgate.netrsc.org

The N-oxide functionality can participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govbeilstein-journals.org For example, reaction with ethyl acrylate (B77674) can lead to the formation of 3-hydroxypropanoate derivatives after ring opening of the initial cycloadduct. uzh.ch Imidazole N-oxides can also undergo deoxygenation to the corresponding imidazole upon treatment with reagents like Raney-Ni. nih.govuzh.ch Furthermore, they can be converted to imidazol-2-ones or undergo nucleophilic substitution reactions. nih.govbeilstein-journals.org For instance, treatment with tosyl halides in the presence of pyridine (B92270) can lead to the formation of 2-haloimidazoles. nih.gov

Table 2: Transformations of this compound N-Oxide

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Ethyl acrylate | 3-Hydroxypropanoate derivative | uzh.ch |

| Deoxygenation | Raney-Ni | This compound | nih.govuzh.ch |

| Nucleophilic Halogenation | Tosyl halides/Pyridine | 2-Halo-1-allyl-4,5-dimethyl-imidazole | nih.gov |

| Isomerization | Acetic anhydride (B1165640) or heat | 1-Allyl-4,5-dimethyl-imidazol-2-one | beilstein-journals.org |

Preparation of this compound N-Oxides

The synthesis of 2-unsubstituted imidazole 3-oxides, such as this compound 3-oxide, is typically achieved through a condensation reaction. semanticscholar.org This method involves reacting an α-(hydroxyimino)ketone with a primary amine and an aldehyde, commonly formaldehyde. semanticscholar.org For the specific synthesis of this compound 3-oxide, the required precursors would be diacetyl monoxime (2,3-butanedione monoxime), allylamine, and formaldehyde.

This synthetic approach has been successfully employed to create a variety of N(1)-substituted imidazole 3-oxides. For instance, reactions using different amines have yielded compounds like 1-allyl-4,5-diphenyl-1H-imidazole 3-oxide and 1-allyl-5-methyl-4-phenyl-1H-imidazole 3-oxide. uzh.ch The general applicability of this method allows for the creation of a diverse range of imidazole N-oxides by varying the amine and α-(hydroxyimino)ketone starting materials. semanticscholar.org The N-oxide group is a significant feature, as it is highly polar, forms strong hydrogen bonds, and can influence a molecule's properties, such as solubility. acs.org

Table 1: Examples of Synthesized Imidazole N-Oxides via Condensation

| N(1)-Substituent | C(4)/C(5)-Substituents | Product Name | Reference |

| Allyl | Phenyl, Phenyl | 1-Allyl-4,5-diphenyl-1H-imidazole 3-Oxide | uzh.ch |

| Allyl | Methyl, Phenyl | 1-Allyl-5-methyl-4-phenyl-1H-imidazole 3-Oxide | uzh.ch |

| Adamantyl | Methyl, Methyl | 1-Adamantyloxy-4,5-dimethylimidazole 3-oxide | beilstein-journals.org |

| Cyclopropyl | Methyl, Phenyl | 1-Cyclopropyl-5-methyl-4-phenyl-1H-imidazole 3-Oxide | uzh.ch |

The introduction of the oxygen atom at the nitrogen position results in characteristic shifts in NMR spectroscopy, with neighboring groups appearing at a lower field. acs.org In infrared (IR) spectroscopy, the N⁺–O⁻ bond typically shows a distinct vibration band. acs.org

Deoxygenation Reactions of N-Oxides to Imidazoles

The conversion of an imidazole N-oxide to its parent imidazole is a fundamental deoxygenation reaction. A highly effective and mild method for this transformation is the use of freshly prepared Raney Nickel (Raney-Ni) in an alcohol solvent, such as methanol (B129727) or ethanol, at room temperature. uzh.chbeilstein-journals.org This procedure is often quantitative and proceeds until the starting N-oxide material is no longer detectable by thin-layer chromatography (TLC). beilstein-journals.org

Historically, other reagents have also been utilized for the deoxygenation of heterocyclic N-oxides. Phosphorus trichloride (B1173362) (PCl₃) is a classic reagent for this purpose, though newer methods are often preferred for their milder conditions. uzh.chnih.gov The deoxygenation step is crucial for accessing the final imidazole product after leveraging the N-oxide's reactivity for other functionalizations. researchgate.net

Table 2: Common Deoxygenation Methods for Imidazole N-Oxides

| Reagent | Solvent | Conditions | Efficacy | Reference |

| Raney Nickel (Raney-Ni) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | High, often quantitative | uzh.chbeilstein-journals.org |

| Phosphorus Trichloride (PCl₃) | Not specified | Not specified | Effective, classic reagent | uzh.chnih.gov |

Rearrangement Reactions of N-Oxides

Imidazole N-oxides, particularly those with specific substituents, are susceptible to various rearrangement reactions, often triggered by heat or chemical reagents. acs.org

Meisenheimer Rearrangement : N-allyl and N-benzyl N-oxides are known to undergo Meisenheimer rearrangements. acs.org This reaction involves the migration of the allyl group from the nitrogen atom to the oxygen atom, forming an O-allyl-imidazolo derivative. This transformation is a characteristic reaction for this class of compounds. acs.org

Thermal Isomerization to Imidazol-2-ones : When heated, 2-unsubstituted imidazole N-oxides can isomerize to form the corresponding imidazol-2-one. beilstein-journals.orguzh.ch For example, heating 1-methyl-4,5-diphenylimidazole 3-oxide can lead to the formation of 1-methyl-4,5-diphenylimidazol-2-one. uzh.ch This reaction can also occur when treating the N-oxide with acetic anhydride. beilstein-journals.org

Polonovski Reaction : While classically triggered by acylation, the Polonovski reaction is another potential pathway for N-oxides that have a hydrogen atom in the β-position relative to the N-oxide group. acs.org This is an elimination reaction rather than a true rearrangement.

Table 3: Key Reactions of Imidazole N-Oxides

| Reaction Type | Description | Applicable To | Reference |

| Meisenheimer Rearrangement | Migration of an allyl or benzyl group from N to O. | N-allyl and N-benzyl derivatives | acs.org |

| Thermal Isomerization | Conversion of the N-oxide to an imidazol-2-one. | 2-unsubstituted imidazole N-oxides | beilstein-journals.orguzh.ch |

Advanced Synthetic Techniques for Complex this compound Structures

The this compound core can serve as a scaffold for the synthesis of more complex molecules through various modern synthetic methods. These techniques allow for the introduction of additional functional groups at different positions on the imidazole ring.

Transition Metal-Catalyzed Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings can be used to introduce aryl, vinyl, or other groups at halogenated positions of the imidazole ring. unipi.itresearchgate.net This allows for the construction of highly substituted and complex imidazole derivatives.

Direct C-H Arylation : A more recent and atom-economical approach is the direct C-H arylation of the imidazole ring. uzh.ch This method, often catalyzed by palladium, allows for the formation of a C-C bond directly from a C-H bond, avoiding the need for pre-functionalization (e.g., halogenation) of the imidazole substrate. unipi.it For instance, the C(2)-position of an imidazole can be arylated in the presence of a catalyst like palladium acetate. uzh.ch

Microwave-Assisted Synthesis : To accelerate reaction times and often improve yields, microwave-assisted organic synthesis can be employed. This technique has been successfully used for the rapid and efficient solventless synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine, demonstrating its utility in heterocyclic chemistry. organic-chemistry.org

Table 4: Advanced Synthetic Methods for Imidazole Functionalization

| Technique | Description | Purpose | Reference |

| Cross-Coupling (e.g., Suzuki, Stille) | Pd-catalyzed reaction between an organometallic compound and an organic halide. | Introduction of various substituents (e.g., aryl groups) onto the imidazole ring. | unipi.itresearchgate.net |

| Direct C-H Arylation | Pd-catalyzed direct coupling of an aryl halide with a C-H bond of the imidazole. | Atom-economical introduction of aryl groups without pre-functionalization. | uzh.chunipi.it |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions rapidly and efficiently. | Acceleration of reaction rates and improvement of yields in imidazole synthesis. | organic-chemistry.org |

Chemical Reactivity and Transformation Studies of 1 Allyl 4,5 Dimethyl Imidazole

Reactions Involving the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) attached to the N1 position of the imidazole (B134444) ring is a key site for a variety of organic transformations, enabling the modification and functionalization of the molecule.

N-allyl imidazole derivatives can serve as monomers in radical polymerization processes to form poly(allyl-imidazole)s. The polymerization is typically initiated by a radical initiator, which attacks the double bond of the allyl group, leading to chain propagation. Research on N-allyl-tetrasubstituted imidazoles has demonstrated that these monomers can be polymerized using initiators like benzoyl peroxide. researchgate.net The process often requires specific conditions, such as a mixture of solvents (e.g., benzene (B151609) and water), to optimize the conversion of the monomer. researchgate.net

While conventional free radical polymerization of N-vinylimidazoles is well-established, the polymerization of N-allyl monomers can be more challenging. researchgate.net However, studies show that functional polymers can be successfully synthesized from these precursors, which may have applications as heat-resistant or luminescent materials. researchgate.net

Table 1: Conditions for Radical Polymerization of N-Allyl Imidazole Analogs

| Monomer | Initiator | Solvent System | Outcome | Reference |

|---|---|---|---|---|

| 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole | Benzoyl Peroxide | Benzene/Water | Poly(N-allyl-tetrasubstituted imidazole) | researchgate.net |

This table presents data for analogous N-allyl imidazole compounds to illustrate typical reaction conditions.

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds. nih.govmdpi.com For a molecule like 1-allyl-4,5-dimethyl-imidazole, cross-metathesis (CM) is a particularly relevant transformation. In a CM reaction, the allyl group can react with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a new, more complex olefin. mdpi.comchemrxiv.org This allows for the introduction of various functional groups onto the allyl side chain. The efficiency of such reactions can be influenced by factors like the steric and electronic properties of the metathesis partners. nih.gov

Ring-closing metathesis (RCM) would require the presence of a second double bond within the molecule. While this compound itself cannot undergo intramolecular RCM, derivatives containing another olefinic chain could be designed to cyclize via RCM, forming novel heterocyclic structures. nih.govrsc.org The choice of catalyst is crucial, with various generations of Grubbs catalysts offering different levels of activity and stability. chemrxiv.org

Table 2: Common Ruthenium Catalysts for Olefin Metathesis

| Catalyst | Common Name | Typical Applications |

|---|---|---|

| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs Catalyst, 1st Gen (G1) | RCM, CM, ROMP |

| [RuCl₂(IMesH₂)(PCy₃)(CHPh)] | Grubbs Catalyst, 2nd Gen (G2) | High activity for RCM, CM of less reactive olefins |

This table provides examples of catalysts applicable to olefin metathesis reactions.

Hydrofunctionalization is an atom-economical process where an E-H bond (where E can be N, O, C, etc.) is added across a double or triple bond. snnu.edu.cn The allyl group of this compound is a suitable substrate for such reactions, which are often catalyzed by transition metals like palladium, copper, or cobalt. acs.orgmit.eduresearchgate.net

These reactions allow for the direct installation of functionalities at the allyl position without pre-functionalization. Examples include:

Hydroamination: The addition of an N-H bond from an amine across the double bond.

Hydroalkoxylation: The addition of an O-H bond from an alcohol.

Hydroalkylation: The addition of a C-H bond.

For instance, palladium-catalyzed hydroamination of allenes with azole heterocycles has been reported, suggesting that similar catalytic systems could be employed for the hydrofunctionalization of the allyl group in this compound. acs.org Dual catalysis systems, such as those combining copper(I) hydride (CuH) and palladium, have also been developed for various hydrofunctionalization reactions. mit.edu

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with amphoteric properties, meaning it can act as both an acid and a base. nih.gov Its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. The methyl groups at the C4 and C5 positions are electron-donating, which generally increases the electron density of the ring, while the allyl group at N1 also influences the electronic environment.

The C2 position of the imidazole ring is generally electron-deficient and can be susceptible to nucleophilic attack, although this often requires activation of the ring. thieme-connect.de The proton at C2 is the most acidic proton on the ring, and its removal by a strong base can generate an N-heterocyclic carbene (NHC) precursor, which is a potent nucleophile itself.

Alternatively, the C2 position can be attacked by external nucleophiles. This reactivity is enhanced in imidazolium (B1220033) salts, where the positive charge makes the ring more electrophilic. Reactions of 2-unsubstituted imidazole N-oxides with electrophilic alkenes have also been shown to proceed via initial attack involving the C2 position. uzh.ch Furthermore, catalytic C2-allylation of benzimidazoles has been achieved using dual copper(I) hydride and palladium catalysis, demonstrating a method for C-H functionalization at this position. mit.edu

In this compound, the C4 and C5 positions are substituted with methyl groups. This blocks direct electrophilic substitution at these sites, which is a common reaction pathway for unsubstituted imidazoles. thieme-connect.de The presence of these methyl groups significantly impacts the ring's reactivity and stability.

Research on imidazolium cations has shown that substitution at the C4 and C5 positions with methyl groups enhances the alkaline stability of the ring. acs.org This is presumably because it prevents degradation pathways that involve deprotonation at these positions. acs.org While direct substitution is blocked, reactions involving the methyl groups themselves, such as radical halogenation followed by further substitution, could be a potential pathway for functionalization. Additionally, synthetic strategies for related compounds often involve building the ring with the desired C4 and C5 substituents in place, as seen in the synthesis of 4,5-dialkynylimidazoles from 4,5-dibromoimidazole precursors. researchgate.net

Acid-Base Properties and Protonation Studies

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov The lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position is available for protonation, making the molecule basic. Conversely, the proton on the nitrogen of an unsubstituted imidazole can be removed by a strong base, demonstrating acidic character. nih.gov In the case of this compound, the nitrogen at the 1-position is substituted with an allyl group, meaning only the basic properties of the nitrogen at the 3-position are typically observed.

The basicity of the imidazole ring is influenced by the electronic effects of its substituents. The two methyl groups at the 4 and 5 positions are electron-donating, which increases the electron density on the imidazole ring and enhances the basicity of the nitrogen at the 3-position compared to unsubstituted imidazole. The allyl group at the 1-position has a mild electron-withdrawing inductive effect, which may slightly counteract the effect of the methyl groups.

Protonation occurs at the N-3 nitrogen atom, resulting in the formation of a 1-allyl-4,5-dimethylimidazolium cation. This cation is stabilized by resonance, which delocalizes the positive charge over the imidazole ring. The equilibrium of this protonation reaction is dependent on the pH of the solution.

| Property | Description |

| Protonation Site | The nitrogen atom at the 3-position of the imidazole ring. |

| Effect of Substituents | The electron-donating methyl groups at C-4 and C-5 increase basicity, while the allyl group at N-1 has a minor influence. |

| Resulting Species | A resonancestabilized 1-allyl-4,5-dimethylimidazolium cation. |

Formation of N-Heterocyclic Carbene (NHC) Precursors from this compound

N-heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. unibo.itresearchgate.net They are typically generated by the deprotonation of an N,N'-disubstituted imidazolium salt, which serves as the NHC precursor. rsc.org

This compound can be readily converted into an NHC precursor through quaternization of the N-3 nitrogen atom. This is typically achieved by reacting the imidazole with an alkylating agent, such as an alkyl halide or tosylate. mst.edu For example, the reaction of this compound with methyl iodide would yield 1-allyl-3,4,5-trimethylimidazolium iodide. This resulting imidazolium salt is a stable, isolable compound that can be stored and used as a precursor for the in-situ generation of the corresponding NHC.

The general synthetic route to these NHC precursors involves the direct alkylation of the N-substituted imidazole. The choice of alkylating agent determines the nature of the second N-substituent, allowing for the synthesis of a diverse range of NHC precursors with varying steric and electronic properties.

A representative synthesis of an NHC precursor from this compound is outlined below:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Methyl Iodide | Acetonitrile (B52724) | Stirring at room temperature | 1-Allyl-3,4,5-trimethylimidazolium iodide |

| This compound | Benzyl (B1604629) Bromide | Toluene (B28343) | Reflux | 1-Allyl-3-benzyl-4,5-dimethylimidazolium bromide |

The deprotonation of these imidazolium salts with a suitable base, such as a strong alkali metal hydroxide (B78521), alkoxide, or a non-nucleophilic organic base, at the C-2 position generates the highly reactive N-heterocyclic carbene. The stability and reactivity of the resulting NHC are influenced by the nature of the substituents on the nitrogen atoms.

Coordination Chemistry of 1 Allyl 4,5 Dimethyl Imidazole and Its Metal Complexes

Ligand Design Principles and Coordination Modes of N-Allyl Imidazoles

The coordination behavior of N-alkenylimidazoles, such as 1-Allyl-4,5-dimethyl-imidazole, is primarily dictated by the electronic properties of the imidazole (B134444) ring and its substituents. researchgate.net These ligands possess two nitrogen atoms, but it is the sp²-hybridized "pyridine-like" nitrogen at the 3-position that typically acts as the coordination site due to the availability of its lone pair of electrons. researchgate.net The allyl group at the N-1 position, along with the methyl groups at the C-4 and C-5 positions, influences the steric and electronic environment of the ligand, thereby affecting its interaction with metal centers.

Bidentate and Multidentate Ligands incorporating this compound

While capable of acting as a simple monodentate donor, the this compound framework can be incorporated into more complex bidentate or multidentate ligand systems. This is achieved by introducing additional donor functionalities onto the imidazole scaffold. These polydentate ligands can form highly stable chelate rings with metal centers, a principle widely exploited in catalysis and materials science. scirp.orgmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives can be achieved through several routes, including direct reaction with metal salts or, more commonly for certain applications, via the generation of N-heterocyclic carbenes (NHCs) from the corresponding imidazolium (B1220033) salt precursors. Characterization typically involves a suite of spectroscopic techniques (NMR, IR, UV-Vis) and, where possible, single-crystal X-ray diffraction to definitively determine the molecular structure.

Transition Metal Complexes (e.g., Palladium, Molybdenum, Ruthenium)

Transition metals, particularly those from groups 8-10, readily form complexes with N-allyl imidazoles.

Palladium Complexes: Palladium chemistry with imidazole-based ligands is extensive, especially in the context of N-heterocyclic carbenes (NHCs) used in catalysis. znaturforsch.com The synthesis of (NHC)Pd(allyl)Cl complexes often proceeds by reacting the corresponding imidazolium salt with a palladium precursor like [Pd(allyl)Cl]₂. znaturforsch.com Alternatively, palladium-catalyzed reactions involving N-allyl ynamides have been shown to proceed through intermediates where an imidazole ligand coordinates to the palladium center. nih.gov

Molybdenum Complexes: Cationic molybdenum allyl complexes featuring monodentate imidazole ligands have been prepared. acs.org The synthesis often uses precursors like [Mo(η³-allyl)(OTf)(CO)₂(NCMe)₂], where the labile acetonitrile (B52724) ligands are displaced by stronger donors like imidazole. acs.org Studies on related systems show that the electronic properties of the ligands significantly influence the stability and reactivity of the resulting molybdenum complexes. nih.gov

Ruthenium Complexes: Ruthenium forms a variety of complexes with imidazole-based ligands. Bis-allyl ruthenium(IV) complexes containing imidazole have been shown to be highly active catalysts. beilstein-journals.org Half-sandwich arene-ruthenium(II) complexes can also coordinate imidazole ligands, forming stable "piano-stool" geometries. psu.edu

Main Group Metal Complexes

While less common than their transition metal counterparts, complexes of this compound with main group metals have been explored. These complexes are of interest for their unique structural features and potential applications in catalysis and materials science.

s-Block Metals: Lithium complexes of bis(NHC) ligands derived from a bis(imidazole) framework have been synthesized and structurally characterized. rsc.org These complexes are generated by deprotonating the parent bis(imidazolium) salt. rsc.org Additionally, magnesium porphyrin complexes featuring imidazole as a ligand have been reported, highlighting the interaction of imidazoles with Group 2 metals in biologically relevant contexts. nih.gov

p-Block Metals: The interaction of imidazole derivatives with p-block elements has been investigated. A theoretical study modeled the formation of a stable complex between an aluminum atom and a bidentate N,N-ligand derived from N-(3-aminopropyl)imidazole, indicating a favorable, predominantly electrostatic interaction. scirp.org

Group 12 Metals: Zinc(II) and Cadmium(II), which are often discussed alongside main group elements, readily form complexes with N-alkenylimidazoles. researchgate.net For instance, 1-allyl-5,6-dimethyl-benzimidazole, an analogue of the title compound, has been used to synthesize complexes of the type [MCl₂L₂] where M is Zn(II). bohrium.com

Structural Analysis of Coordination Compounds

For a main group metal complex, a theoretical study of an aluminum atom coordinated by a bidentate chalcone-based N-(3-aminopropyl)imidazole provides calculated bond lengths. scirp.org These computational results suggest that the Al-N(imidazole) bond is a significant interaction, with a geometry dictated by the chelation of the bidentate ligand.

The tables below present selected structural data from these analogous compounds to illustrate the typical bond parameters.

Table 1: Selected Structural Data for an Analogous Transition Metal Complex: [(η³-C₃H₅)NiBr(1,3,4,5-tetramethylimidazol-2-ylidene)] acs.org

| Parameter | Value |

| Bond Lengths (Å) | |

| Ni–C(carbene) | Not explicitly stated, but comparable to 1.984-2.056 Å range in similar complexes |

| Ni–C(allyl) | 1.984(4) - 2.056(3) |

| Ni–Br | Not available in cited text for this specific complex |

| Bond Angles (°) | |

| Not available in cited text | |

| Data is for the analogous complex [(C₃H₅)NiBr(Me₄Im)] as a model for NHC coordination. |

Table 2: Calculated Structural Data for an Analogous Main Group Metal Complex: Aluminum with a Bidentate Imidazole Ligand scirp.org

| Parameter | Value |

| Bond Lengths (Å) | |

| Al–N(imidazole) | ~1.91 |

| Al–O(chelate) | ~2.11 |

| Coordination Geometry | V-shaped |

| Data is from a theoretical (DFT) study on a related bidentate N-(3-aminopropyl)imidazole ligand complexed with Al. |

Research Findings on the Chemical Compound “this compound” in Coordination Chemistry are Not Currently Available

Extensive research has been conducted to gather information regarding the coordination chemistry of the specific compound this compound and its metal complexes. Despite a thorough search of scientific literature and chemical databases, no specific studies detailing the X-ray diffraction, spectroscopic analysis, or the influence of this particular ligand on metal center reactivity were found.

The investigation sought to uncover detailed findings for the following areas:

Influence of this compound Ligand Structure on Metal Center Reactivity:Research on how the this compound ligand affects the catalytic or chemical reactivity of metal centers has not been documented.

While research exists for structurally related imidazole derivatives, such as those with different substitution patterns (e.g., diphenyl instead of dimethyl) or those lacking the methyl groups, the strict requirement to focus solely on this compound prevents the inclusion of this information. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time due to the absence of primary research in the specified areas.

Applications of 1 Allyl 4,5 Dimethyl Imidazole in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, 1-Allyl-4,5-dimethyl-imidazole and its derivatives act as soluble catalysts, offering high activity and selectivity under mild reaction conditions. Its utility stems from the nucleophilic character of the imidazole (B134444) ring and the reactive potential of the allyl group.

Use as a Ligand in Transition Metal Catalysis

The imidazole core of this compound makes it an excellent precursor for N-heterocyclic carbene (NHC) ligands. These ligands are known for forming strong sigma bonds with transition metals, creating stable and highly active catalysts for a multitude of organic transformations.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds. The selectivity and efficiency of these reactions are highly dependent on the nature of the ligand attached to the palladium center. While direct use of this compound is not extensively documented, the principles are well-established with similar imidazole-based ligands. For instance, chiral ligands derived from imidazolium (B1220033) salts have been shown to be effective in palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates. ua.es In these reactions, the NHC ligand, which could be generated from a 1-allyl-4,5-dimethylimidazolium salt, would coordinate to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. rsc.org The development of dual-catalyst systems, such as those combining nickel and iridium complexes with chiral ligands, has enabled the stereodivergent synthesis of α-allylated acylimidazoles, showcasing the importance of the imidazole moiety in directing these complex transformations. semanticscholar.org

Carbonylation Reactions: Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental in industrial chemistry. Palladium-based catalysts are frequently employed, and their activity can be tuned by ligands. tdx.cat The strong σ-donating ability of NHC ligands derived from imidazolium precursors, such as a salt of this compound, can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. For example, in the palladium-catalyzed carbonylation of olefins, a [LPd–H]⁺ complex is a key intermediate, and the nature of the ligand (L) is crucial for the reaction's success. mdpi.com The N-allyl group could also potentially participate in or influence intramolecular cyclization-carbonylation sequences.

Role as an Organocatalyst

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for many chemical transformations. Imidazoles and their derivatives can function as potent nucleophilic or base catalysts.

Transesterification Reactions: this compound can act as a base catalyst in transesterification reactions. Its catalytic activity is comparable to other N-alkylated imidazoles, such as 1-methylimidazole (B24206) (NMI). In studies on the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), the catalytic efficiency of various nitrogen bases was correlated with their basicity (pKa). Stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) showed higher efficiency than weaker bases like NMI. mdpi.com This suggests that this compound would be an effective, albeit moderate, catalyst for such processes, activating the alcohol nucleophile through hydrogen bonding or deprotonation. Imidazolium-based ionic liquids have also been extensively studied as catalysts for the synthesis of organic carbonates via transesterification, where the imidazolium cation activates the carbonyl group for nucleophilic attack. chim.itresearchgate.net

| Catalyst | pKa of Conjugate Acid | BHET Yield (%) | Reaction Time (h) |

|---|---|---|---|

| TBD | 26.0 (in MeCN) | 78 | 3.5 |

| DBU | 24.3 (in MeCN) | >95 | 1.5 |

| DBN | 23.4 (in MeCN) | >95 | 1.5 |

| 1-Methylimidazole (NMI) | 14.5 (in MeCN) | <10 | 5.0 |

| Dimethylaniline (DMA) | 11.3 (in MeCN) | <10 | 5.0 |

Application in Asymmetric Catalysis

The rigid, planar structure of the imidazole ring makes it an excellent scaffold for designing chiral ligands and catalysts for asymmetric synthesis. Chirality can be introduced through substituents on the imidazole ring or by creating a chiral-at-metal center.

The development of novel iridium-N,P catalysts incorporating a 2,4-dimethyl-imidazole moiety has led to highly efficient and enantioselective hydrogenation of prochiral 1,4-cyclohexadienes. researchgate.net This demonstrates that the substituted imidazole core is highly effective in creating a selective catalytic environment. Although this specific catalyst lacks the N-allyl group, it underscores the potential of the 4,5-dimethylimidazole framework in asymmetric catalysis.

Furthermore, chiral-at-iridium catalysts have been used for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated 2-acyl imidazoles. beilstein-journals.org In these systems, the 2-acyl imidazole substrate coordinates to the chiral metal center in a bidentate fashion, which activates it for nucleophilic attack and effectively shields one face of the molecule, leading to high enantioselectivity. beilstein-journals.org

Heterogeneous Catalysis involving this compound Derivatives

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, catalysts can be immobilized on solid supports. The functional groups on this compound make it suitable for conversion into heterogeneous catalysts.

Derivatives of this compound, particularly its corresponding imidazolium salt, can be anchored onto various solid supports, including silica (B1680970), polymers, or magnetic nanoparticles. umass.edu For instance, imidazolium salts can be covalently grafted onto silica surfaces or incorporated into polymer matrices. chim.itumass.edu The resulting solid-supported catalysts combine the high activity of the imidazole-based catalytic center with the practical advantages of a heterogeneous setup, such as easy recovery by filtration and potential for reuse. semanticscholar.org Anion-dependent imidazolium-based solid catalysts have been shown to be effective, metal-free, and recyclable for allylic substitution reactions. ua.es The allyl group on the imidazole ring can also be used as a handle for polymerization, leading to the formation of poly-ionic liquids (PILs), which can act as catalysts themselves without needing a separate support.

Mechanistic Investigations of Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. Studies on related imidazole-based systems provide significant insight into the potential reaction pathways involving this compound.

Reaction Pathway Elucidation

In transition metal catalysis, particularly iridium-catalyzed allylic substitution, the catalytic cycle often begins with the oxidative addition of an allylic electrophile to a low-valent metal complex. When an imidazole-based precursor is used, the active catalyst can be a metallacyclic species formed in situ. This active species then reacts with the nucleophile to generate the product and regenerate the catalyst.

In organocatalysis, the mechanism depends on the reaction type. In base-catalyzed transesterification, the imidazole nitrogen acts as a Brønsted base, deprotonating the alcohol to increase its nucleophilicity. Alternatively, in nucleophilic catalysis, the imidazole can directly attack an electrophile (e.g., an acyl group), forming a reactive acylimidazolium intermediate.

Studies on imidazole catalysis in other contexts, such as epoxy resin curing, have shown that the imidazole catalyst is not consumed but is regenerated through pathways like N-dealkylation or β-elimination. This demonstrates the true catalytic nature of the imidazole ring, where it actively participates in the reaction before being regenerated in the final steps of the cycle. For chiral-at-metal catalysts, the mechanism of enantioselectivity relies on the rigid coordination of the substrate (like a 2-acyl imidazole) to the metal center, which creates a well-defined chiral pocket that directs the approach of the incoming nucleophile. beilstein-journals.org

Catalyst Deactivation Studies

While specific, in-depth research focusing exclusively on the deactivation of catalysts derived from this compound is limited in publicly accessible literature, the deactivation pathways can be inferred from extensive studies on analogous N-heterocyclic carbene (NHC)-metal complexes. The stability of such catalysts is a critical factor for their industrial application, and understanding potential deactivation mechanisms is key to designing more robust and long-lasting catalytic systems. The deactivation of NHC-metal catalysts, particularly those involving palladium, can occur through several recognized pathways.

One of the primary deactivation routes for Pd-NHC catalysts is the formation of off-cycle, catalytically inactive or less active species. uio.no For [Pd(NHC)(allyl)Cl]-type precatalysts, a known deactivation pathway involves the comproportionation of the Pd(II) precatalyst with the catalytically active Pd(0) species. This process leads to the formation of stable, bridged Pd(I) dimers, which effectively removes the active catalyst from the reaction cycle. uio.no The nature of the allyl group itself can influence the rate of precatalyst activation versus this dimerization-based deactivation. uio.no

Another significant deactivation mechanism involves transformations of the NHC ligand itself. Although NHCs are known for forming strong bonds with metal centers, they can undergo reactions that lead to catalyst decomposition. researchgate.net These include:

C-H Activation: Intramolecular C-H activation of the substituents on the NHC ligand, particularly on the N-aryl or N-alkyl groups, can lead to the formation of stable palladacycles that are catalytically inactive. nih.govwhiterose.ac.uk The steric and electronic properties of the N-substituents play a crucial role in the propensity for this deactivation pathway. nih.gov For this compound, the allyl group's C-H bonds could potentially be susceptible to such activation.

Reductive Elimination: This process involves the NHC ligand and an adjacent ligand being eliminated from the metal center, often resulting in the formation of an imidazolium salt and a reduced, inactive metal species. researchgate.net

Base-Induced Degradation: In reactions requiring a base, the NHC ligand can react with the base, particularly strong bases like alkoxides or hydroxides. This can lead to O-NHC coupling, forming azolones and causing the deactivation of the catalytic system. nih.gov This pathway's relevance is highly dependent on the reaction conditions and the strength of the base employed.

Research Findings on Analogous Systems

Studies on related NHC-palladium complexes provide valuable insights into potential deactivation behaviors. For instance, research on [Pd(NHC)(allyl)Cl] complexes has shown that the stability and activity are highly dependent on the steric bulk of the NHC ligand. acs.orgacs.org

A comparative study on the efficiency of ruthenium-based olefin metathesis catalysts highlighted the impact of NHC-backbone substitution. Increased substitution on the backbone led to enhanced catalyst lifetimes, although it sometimes decreased the reaction rate. nih.gov This suggests that the dimethyl substitution in this compound could contribute positively to the catalyst's operational stability.

The following table presents data from a study on the Suzuki-Miyaura cross-coupling reaction using different Pd-NHC precatalysts, illustrating how catalyst structure affects performance and, indirectly, stability under reaction conditions.

| Catalyst Precursor | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| Pd-NHC@Eu-BCI | 4-Bromotoluene | K₂CO₃ | C₂H₅OH | 80 | 1 | 99 | 374 | 62.3 |

| Pd(OAc)₂ | 4-Bromotoluene | K₂CO₃ | C₂H₅OH | 80 | 1 | 87 | - | - |

| HBCI | 4-Bromotoluene | K₂CO₃ | C₂H₅OH | 80 | 1 | No Activity | - | - |

| Eu-BCI | 4-Bromotoluene | K₂CO₃ | C₂H₅OH | 80 | 1 | No Activity | - | - |

| Data sourced from a study on a heterogeneous Pd-NHC catalyst in the Suzuki–Miyaura cross-coupling reaction. mdpi.com The high yield and TON/TOF values for the NHC-based catalyst compared to the simple palladium salt highlight the stabilizing and activating role of the NHC ligand. |

Another study on the acceptorless dehydrogenation of alcohols using various NHC/Ru complexes demonstrated the effect of temperature on catalyst stability and activity. All tested complexes showed significantly lower activity at 165 °C compared to 145 °C, suggesting thermal decomposition as a key deactivation pathway at higher temperatures. mdpi.com

| Catalyst | Temperature (°C) | Conversion (%) |

| [Ru]-1 | 100 | ~20 |

| [Ru]-1 | 120 | >95 |

| [Ru]-1 | 145 | >95 |

| [Ru]-1 | 165 | ~60 |

| [Ru]-5 | 100 | ~30 |

| [Ru]-5 | 120 | >95 |

| [Ru]-5 | 145 | >95 |

| [Ru]-5 | 165 | ~75 |

| Comparative data showing the impact of temperature on the catalytic activity of different NHC/Ru complexes in the dehydrogenation of benzyl (B1604629) alcohol. mdpi.com This illustrates a common deactivation profile where catalyst stability decreases beyond an optimal temperature. |

Applications of 1 Allyl 4,5 Dimethyl Imidazole in Materials Science

Polymer Chemistry and Functional Copolymers

The presence of the allyl group in 1-Allyl-4,5-dimethyl-imidazole allows for its incorporation into polymer chains through various polymerization techniques. scbt.com This has led to the synthesis of novel polymers and copolymers with tailored properties.

Research has demonstrated the synthesis of poly(N-allyl-tetrasubstituted imidazole)s. researchgate.net For instance, a new poly(N-allyl-tetrasubstituted imidazole) containing furan (B31954) and benzene (B151609) rings was synthesized from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole using benzoyl peroxide as an initiator. researchgate.net The polymerization is often carried out using free-radical polymerization methods. researchgate.net

The incorporation of imidazole (B134444) moieties, such as this compound, into polymer backbones is a key strategy for developing functional materials. scispace.comresearchgate.net This can be achieved through the copolymerization of imidazole-containing monomers with other monomers like methyl methacrylate (B99206). researchgate.netresearchgate.net For example, copolymers of methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) have been synthesized, demonstrating that the presence of the imidazole group enhances the properties of the resulting polymer. researchgate.net The imidazole ring's presence in a polymer system is advantageous due to the ease of its chemical modification. researchgate.net

Polymers incorporating this compound units exhibit noteworthy properties, particularly in terms of thermal stability and luminescence. researchgate.netresearchgate.net

Thermal Stability: The incorporation of imidazole rings into polymer structures generally enhances their thermal stability. researchgate.netntnu.no For instance, copolymers containing imidazole have shown higher thermal stability compared to neat polymethyl methacrylate (PMMA). researchgate.net Thermogravimetric analysis (TGA) has shown that the thermal stability of poly(N-allyl-tetrasubstituted imidazole) is significantly better than that of the monomer. researchgate.net The decomposition temperature of polymers can be significantly influenced by the structure of the imidazole, with polyalkylated imidazoles showing high thermal stability. ntnu.no

Interactive Data Table: Thermal Properties of Allyl-Imidazolium Based Ionic Liquids

| IL Number | Cation | Anion | Tonset (°C) | Tonset5% (°C) | T1 (°C) |

|---|---|---|---|---|---|

| 1 | 1-Allyl-3-methylimidazolium (B1248449) | Methylsulfate | 208.08 | 179.38 | 309.92 |

| 2 | 1-Allyl-3-methylimidazolium | Methanesulfonate | 328.11 | 300.80 | - |

| 3 | 1-Allyl-3-methylimidazolium | Trifluoromethanesulfonate | 234.97 | 191.80 | 390.48 |

| 4 | 1-Allyl-3-methylimidazolium | Tosylate | 330.50 | 316.45 | - |

| 5 | 1-Allyl-2,3-dimethylimidazolium | Methylsulfate | 290.83 | - | - |

| 6 | 1-Allyl-2,3-dimethylimidazolium | Methanesulfonate | 341.81 | 316.81 | - |

| 7 | 1-Allyl-2,3-dimethylimidazolium | Trifluoromethanesulfonate | 225.33 | 174.71 | 404.68 |

| 8 | 1-Allyl-2,3-dimethylimidazolium | Tosylate | 337.03 | 315.11 | - |

Data sourced from a study on the thermal and electrochemical properties of ionic liquids bearing an allyl group. nih.gov

Luminescence: Imidazole derivatives are recognized for their role in creating luminescent materials. researchgate.net The electron-rich π heterocyclic structure of the imidazole ring contributes to its luminescent properties. researchgate.net The luminescence of polymers containing these units is often related to the polymer's molecular weight and degree of crystallization. researchgate.net Research has shown that poly(N-allyl-tetrasubstituted imidazole) has potential applications in the field of luminescent materials. researchgate.netresearchgate.net

Development of Functional Materials

The unique properties of polymers derived from this compound have paved the way for the development of specialized functional materials.

The enhanced thermal stability of polymers containing this compound makes them excellent candidates for the design of heat-resistant materials. researchgate.netresearchgate.net The strong chemical bonds and rigid structure of the imidazole ring contribute to the material's ability to withstand high temperatures. ntnu.no The development of such materials is crucial for applications where reliable and safe operation at elevated temperatures is necessary. researchgate.net

The inherent luminescent properties of the imidazole ring have been harnessed to create novel luminescent materials. researchgate.netresearchgate.net By incorporating this compound into polymer chains, materials with specific light-emitting characteristics can be designed. researchgate.net These materials have potential applications in various fields, including optoelectronic devices. researchgate.net The relationship between the molecular structure and the luminescence of the resulting products is a key area of investigation for designing new and efficient organic optoelectronic materials. researchgate.net

Ionic Liquids Based on 1-Allyl-4,5-dimethyl-imidazolium Salts

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often liquid at room temperature. beilstein-journals.orgrsc.org Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive for various applications in materials science. beilstein-journals.orgfrontiersin.org ILs based on the 1-allyl-4,5-dimethyl-imidazolium cation are of particular interest due to the presence of the versatile allyl group, which can participate in further chemical transformations, and the dimethyl substitution on the imidazole core, which influences the physical and chemical properties of the salt.

Synthesis of 1-Allyl-4,5-dimethyl-imidazolium Salts

The synthesis of 1-allyl-4,5-dimethyl-imidazolium salts is typically achieved through a multi-step process involving the formation of the substituted imidazole core followed by quaternization to create the desired cation. A final anion exchange step allows for the tuning of the ionic liquid's properties.

General Synthetic Pathway:

Imidazole Synthesis: The process often begins with the synthesis of the N-substituted imidazole precursor. One common method is the one-pot condensation reaction. beilstein-journals.orgresearchgate.net For the synthesis of a this compound, 4,5-dimethyl-imidazole would first be synthesized and then N-alkylated with an allyl halide. Alternatively, multicomponent reactions using a diketone (e.g., 2,3-butanedione), an amine with an allyl group, and an aldehyde can be employed to construct the substituted imidazole ring. researchgate.net

Quaternization: The second step is the quaternization of the this compound intermediate. This is a standard N-alkylation reaction where the imidazole nitrogen attacks an alkylating agent, such as a bromoalkane or chloroalkane, to form the tertiary imidazolium (B1220033) cation. beilstein-journals.org For example, reacting 1,2-dimethylimidazole (B154445) with allyl chloride at elevated temperatures yields the corresponding 3-allyl-1,2-dimethylimidazolium chloride. rsc.org A similar procedure, reacting the this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide), would yield the target 1-allyl-3-alkyl-4,5-dimethyl-imidazolium halide salt.

Anion Metathesis (Anion Exchange): The properties of the ionic liquid are heavily dependent on the anion. Therefore, the halide anion introduced during the quaternization step is often exchanged for a different anion through a metathesis reaction. snu.ac.kr This is typically achieved by reacting the imidazolium halide salt with a lithium or sodium salt of the desired anion, such as lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) or sodium tetrafluoroborate (B81430) (NaBF₄). beilstein-journals.orgsnu.ac.kr This exchange yields the final ionic liquid with tailored properties, such as hydrophobicity, viscosity, and electrochemical stability. beilstein-journals.org

A generalized scheme for the synthesis is presented below:

Scheme 1: General Synthesis of 1-Allyl-4,5-dimethyl-imidazolium Salts

This diagram illustrates a general, plausible synthetic route.

Application of Ionic Liquids as Solvents and Catalysts in Materials Synthesis

The unique and tunable properties of 1-allyl-4,5-dimethyl-imidazolium based ionic liquids make them highly suitable for advanced applications in materials synthesis, acting as either benign solvents or active catalysts.

Applications as Solvents:

Ionic liquids based on substituted imidazoles serve as effective media for the synthesis and processing of various materials, from biopolymers to inorganic nanoparticles.

Processing of Biopolymers: Imidazolium-based ionic liquids, particularly those with an allyl group, have been identified as powerful solvents for cellulose (B213188). mdpi.com For instance, 1-allyl-3-methylimidazolium chloride can readily dissolve untreated cellulose, enabling the fabrication of regenerated cellulose materials like fibers and films, as well as the synthesis of cellulose nanoparticles. mdpi.com The dissolution process facilitates the breakdown of the extensive hydrogen-bonding network in cellulose, making it accessible for chemical modification or processing. This capability is crucial for producing advanced bio-based materials from renewable resources like wood pulp or cotton. frontiersin.orgmdpi.com

Synthesis of Nanoparticles: The synthesis of metal nanoparticles in ionic liquids is a rapidly growing field, as the IL can function as both the reaction medium and a stabilizing agent, preventing particle agglomeration. beilstein-journals.orgrsc.org The ionic liquid forms a stabilizing layer around the nanoparticles, providing what is known as "electrosteric" stabilization. rsc.org Tunable aryl alkyl ionic liquids (TAAILs) based on the 1-aryl-4,5-dimethylimidazolium cation have been successfully employed in the synthesis of nanoparticles. beilstein-journals.org The use of these ILs allows for control over the size and morphology of the nanoparticles, which is critical for their application in catalysis, electronics, and sensing. rsc.orgfrontiersin.org

Applications as Catalysts and Catalyst Media:

The imidazolium salt structure can be designed to have catalytic activity or to act as a support for metal catalysts, enabling efficient and often recyclable catalytic systems.

Hydrosilylation Reactions: In the production of silicones and organosilicon compounds, hydrosilylation is a key reaction. Platinum and rhodium complexes are highly effective catalysts for this process. When these metal catalysts are dissolved in imidazolium-based ionic liquids, they form a catalytic phase that is immiscible with the nonpolar reactants and products. rsc.org This biphasic system allows for the easy separation of the product and the recycling of the catalyst-ionic liquid phase for multiple runs without significant loss of activity. rsc.org Research on phosphine (B1218219) ligands functionalized with imidazolium salts, including allyl-substituted variants, has led to the development of highly active and recyclable platinum and rhodium catalysts for the hydrosilylation of olefins. rsc.org

Transesterification Reactions: Imidazolium salts can function as catalysts for transesterification reactions, which are vital for producing organic carbonates. beilstein-journals.org These carbonates can serve as monomers for the synthesis of polymers like polycarbonates or as green solvents. The catalytic activity of the ionic liquid can be tuned by modifying the cation and anion; for example, ILs with acidic functionalities on the cation often show enhanced performance. beilstein-journals.org The use of ILs as catalysts avoids the need for traditional, often corrosive, acid or base catalysts and can simplify product purification.

Carbon-Carbon Coupling Reactions: The precursors to these ionic liquids, imidazolium salts, are widely used to generate N-heterocyclic carbene (NHC) ligands for transition metal catalysts. Palladium-NHC complexes derived from 4,5-disubstituted imidazolium salts have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, a fundamental tool for synthesizing biaryls used in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

The following table summarizes the applications of these ionic liquids in materials synthesis.

Table 1: Applications of 1-Allyl-4,5-dimethyl-imidazolium Analogs in Materials Synthesis

| Application Area | Role of Ionic Liquid | Material/Process | Key Findings & Research | Citation |

|---|---|---|---|---|

| Biomaterials | Solvent | Cellulose Dissolution & Nanoparticle Formation | Structurally similar ILs (e.g., 1-allyl-3-methylimidazolium chloride) are powerful non-derivatizing solvents for cellulose, enabling production of regenerated fibers and nanoparticles. | mdpi.com |

| Nanomaterials | Solvent & Stabilizer | Metal Nanoparticle Synthesis | Imidazolium ILs provide "electrosteric" stabilization, preventing agglomeration and controlling particle size without additional capping agents. | beilstein-journals.orgrsc.org |

| Polymer Chemistry | Catalyst Medium | Hydrosilylation of Olefins | Immobilizes platinum or rhodium catalysts, allowing for easy separation and recycling in the synthesis of silicone precursors. | rsc.org |

| Monomer Synthesis | Catalyst | Transesterification for Organic Carbonates | Acts as a recyclable, metal-free catalyst for the synthesis of monomers used in polycarbonate production. | beilstein-journals.org |

| Catalysis | Ligand Precursor | Suzuki-Miyaura Cross-Coupling | The 4,5-dimethyl-imidazolium core is a precursor to N-heterocyclic carbene (NHC) ligands for highly active palladium catalysts. | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of 1 Allyl 4,5 Dimethyl Imidazole

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory)

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy difference between HOMO and LUMO, known as the band gap, for a related substituted imidazole (B134444) was calculated to be 4.36 eV. researchgate.net This value provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, electrostatic potential maps, generated from DFT calculations, visualize the positive and negative potential regions on the electron density isosurface. researchgate.net These maps are instrumental in identifying the sites susceptible to electrophilic and nucleophilic attacks. scispace.com For instance, in imidazole derivatives, the nitrogen atoms are typically regions of negative potential, making them likely sites for interaction with electrophiles.

Intermolecular interactions, which are crucial for understanding the crystal packing and condensed-phase behavior, can also be quantified. Hirshfeld surface analysis is a tool used to explore these interactions, revealing that dispersion energy can be the dominant attractive force over electrostatic energy in the crystal packing of some imidazole derivatives. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving imidazole derivatives. By modeling the reaction pathways, researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism.

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. For reactions involving allylic compounds, such as the allylation of ketones, computational methods can model the geometry of the transition state, which often involves a cyclic arrangement of atoms. researchgate.net For example, in the iridium-catalyzed N-allylation of imidazoles, the stereochemical outcome is determined by the relative energies of diastereomeric transition states. nih.gov The Zimmerman-Traxler model is a classic example used to predict the stereochemistry in aldol (B89426) and related reactions by considering a chair-like six-membered ring transition state. harvard.edu Computational studies can validate or refine such models by providing detailed energetic and structural data for the transition states of specific reactions.

Energy Profile Mapping

Mapping the energy profile of a reaction provides a comprehensive view of the entire process, from reactants to products, including all intermediates and transition states. DFT calculations at levels like M05-2X/6-311++G(d,p) are used to compute the Gibbs free energies of all species along the reaction pathway. researchgate.net For instance, in the uncatalyzed allylation of a ketone, the calculated energy barrier can be compared to the catalyzed pathway to quantify the effect of the catalyst. researchgate.net The energy profile for the scispace.comresearchgate.net-Wittig rearrangement of related allyl-oxy-pyrazolones showed that this pathway is significantly favored both kinetically and thermodynamically over a researchgate.netscispace.com-rearrangement. mdpi.com Similarly, for the formation of N-heterocyclic carbene (NHC)-CO2 adducts from imidazoles, the rate-determining step was identified as the methyl transfer with a calculated energy barrier of around 35 kcal/mol. acs.org These energy profiles are crucial for understanding reaction kinetics and for designing more efficient synthetic routes.

Molecular Modeling of Intermolecular Interactions (e.g., Ligand-Metal, Host-Guest)

Molecular modeling techniques are essential for studying the non-covalent interactions that govern the assembly of complex systems.

In the realm of host-guest chemistry , computational modeling can simulate the encapsulation of guest molecules within larger host structures. beilstein-journals.org Although specific studies on 1-allyl-4,5-dimethyl-imidazole as a host are not prevalent, the principles of host-guest chemistry are applicable. Force field calculations and molecular dynamics simulations can be used to investigate the binding of small molecules or ions within the cavity of a supramolecular assembly formed by imidazole-containing ligands, predicting binding affinities and preferred binding modes. rsc.org

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions. By calculating various quantum chemical descriptors, it is possible to rationalize and predict the behavior of molecules like this compound in different chemical environments.

Parameters such as the energies of frontier molecular orbitals (HOMO and LUMO), Mulliken charges, and Fukui functions can be calculated to identify the most reactive sites in a molecule. semanticscholar.org For instance, the nucleophilicity of imidazole derivatives can be quantified and compared, allowing for predictions of their reactivity towards various electrophiles. lmu.de

Advanced Research Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-Allyl-4,5-dimethyl-imidazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in related allyl-imidazole compounds, the protons of the allyl group typically appear in distinct regions. The methylene (B1212753) protons (–N-CH₂–) adjacent to the imidazole (B134444) ring are expected to resonate at a specific chemical shift, while the vinyl protons (–CH=CH₂) will show characteristic multiplets due to spin-spin coupling. The methyl groups attached to the imidazole ring will each produce a singlet, and the proton on the C2 carbon of the imidazole ring will also appear as a singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the imidazole ring, the allyl group, and the methyl groups are all uniquely identifiable. For example, the carbenic carbon (C2) of an imidazole ring shows a characteristic downfield shift. Saturation of the imidazole ring, as in imidazolin-2-ylidenes, results in a significant downfield shift of the carbene carbon signal by 23-26 ppm compared to their unsaturated counterparts. acs.org The signals for the C4 and C5 carbons are also diagnostic.

| ¹H NMR Chemical Shifts (δ, ppm) for a related compound, 1-Allyl-2,5-diphenyl-4-methyl-1H-imidazole |

| Proton |

| CH₃ |

| -N-CH₂- |

| =CH (terminal) |

| =CH₂ |

| -CH= |

| Imidazole H |

| Aromatic H |

| Data sourced from a study on a similar compound, as specific data for this compound was not available in the provided search results. rsc.org |

| ¹³C NMR Chemical Shifts (δ, ppm) for a related compound, 1-Allyl-2,5-diphenyl-4-methyl-1H-imidazole |

| Carbon |

| CH₃ |

| -N-CH₂- |

| =CH₂ |

| Imidazole C4/C5 |

| Aromatic C |

| -CH= |

| Imidazole C2 |

| Data sourced from a study on a similar compound, as specific data for this compound was not available in the provided search results. rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of an allyl-imidazole derivative would be expected to show several key absorption bands. These include C-H stretching vibrations for the alkyl and vinyl groups, C=C stretching of the allyl group and the imidazole ring, and C-N stretching vibrations within the imidazole ring. For instance, in a related compound, 1-allyl-5-methyl-4-phenyl-1H-imidazole 3-oxide, characteristic IR peaks were observed at 3093, 3063, 3031, 2980, and 2940 cm⁻¹, corresponding to various C-H stretches. uzh.ch The C=N and C-N stretching vibrations of the imidazole ring are also identifiable. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the C=C bonds in the allyl group and the imidazole ring would be expected to give strong Raman signals.

| Characteristic IR Absorption Bands for a related compound, 1-Allyl-2,5-diphenyl-4-methyl-1H-imidazole |

| Functional Group |

| C-H stretch (aromatic/vinyl) |

| C-H stretch (aliphatic) |

| C=C stretch |

| C-H bend (out-of-plane) |

| Data sourced from a study on a similar compound, as specific data for this compound was not available in the provided search results. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. In electrospray ionization (ESI-MS), the compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural information. For example, the loss of the allyl group or the methyl groups would result in characteristic fragment ions. In a study of 1-allyl-2,5-diphenyl-4-methyl-1H-imidazole, the molecular ion peak [M]⁺ was observed at m/z 198. rsc.org

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination